molecular formula C24H26N4O B4301498 2-Amino-1-(dimethylamino)-7,7-dimethyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-1-(dimethylamino)-7,7-dimethyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B4301498
M. Wt: 386.5 g/mol
InChI Key: YISZPMBNXSAMRS-UHFFFAOYSA-N
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Description

2-Amino-1-(dimethylamino)-7,7-dimethyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(dimethylamino)-7,7-dimethyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 1-naphthylamine with dimethylformamide dimethyl acetal, followed by cyclization and nitrile formation under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(dimethylamino)-7,7-dimethyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and dimethylamino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but generally involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinoline derivatives, while reduction could produce various amine compounds.

Scientific Research Applications

2-Amino-1-(dimethylamino)-7,7-dimethyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(dimethylamino)-7,7-dimethyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1-(dimethylamino)-7,7-dimethyl-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • 2-amino-1-(dimethylamino)-7,7-dimethyl-4-(2-naphthyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Uniqueness

Compared to similar compounds, 2-Amino-1-(dimethylamino)-7,7-dimethyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile stands out due to its specific naphthyl group, which can influence its chemical reactivity and biological activity. This unique structure may provide distinct advantages in certain applications, such as enhanced binding affinity to biological targets or improved material properties.

Properties

IUPAC Name

2-amino-1-(dimethylamino)-7,7-dimethyl-4-naphthalen-1-yl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O/c1-24(2)12-19-22(20(29)13-24)21(18(14-25)23(26)28(19)27(3)4)17-11-7-9-15-8-5-6-10-16(15)17/h5-11,21H,12-13,26H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISZPMBNXSAMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C(=C(N2N(C)C)N)C#N)C3=CC=CC4=CC=CC=C43)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-(dimethylamino)-7,7-dimethyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Amino-1-(dimethylamino)-7,7-dimethyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Reactant of Route 3
2-Amino-1-(dimethylamino)-7,7-dimethyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Reactant of Route 4
2-Amino-1-(dimethylamino)-7,7-dimethyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Reactant of Route 5
2-Amino-1-(dimethylamino)-7,7-dimethyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
2-Amino-1-(dimethylamino)-7,7-dimethyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

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